Cas no 129467-47-6 (L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4(S)]- (9CI))

L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4(S)]- (9CI) structure
129467-47-6 structure
Product name:L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4(S)]- (9CI)
CAS No:129467-47-6
MF:C45H56N4O7
MW:764.94874
CID:191468
PubChem ID:452450

L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4(S)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4(S)]- (9CI)
    • benzyl N-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • L-Arabinitol,1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-,[2(S),4
    • NN'(BzOCLeu)-2,4diAm-1,5diPH-3pentanol
    • DTXSID60156173
    • N,N'-bis(BenzyloxycarbonylLeu)-2,4-diamino-1,5-diphenyl-3-pentanol
    • L-Arabinitol, 1,2,4,5-tetradeoxy-2,4-bis((4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-1,5-diphenyl-, (2(S),4(S))-
    • benzyl N-[(1S)-1-[[(1S,3S)-1-benzyl-3-[[(2S)-2-(benzyloxycarbonylamino)-4-methyl-pentanoyl]amino]-2-hydroxy-4-phenyl-butyl]carbamoyl]-3-methyl-butyl]carbamate
    • 129467-47-6
    • L-Arabinitol, 1,2,4,5-tetradeoxy-2,4-bis[[4-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]-1,5-diphenyl-, [2(S),4(S)]-
    • Inchi: InChI=1S/C45H56N4O7/c1-31(2)25-39(48-44(53)55-29-35-21-13-7-14-22-35)42(51)46-37(27-33-17-9-5-10-18-33)41(50)38(28-34-19-11-6-12-20-34)47-43(52)40(26-32(3)4)49-45(54)56-30-36-23-15-8-16-24-36/h5-24,31-32,37-41,50H,25-30H2,1-4H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)/t37-,38-,39-,40-/m0/s1
    • InChI Key: PPIHIEVAIODJNM-YKKXUYLKSA-N
    • SMILES: CC(C[C@@H](C(N[C@H](C([C@@H](NC([C@@H](NC(OCC1C=CC=CC=1)=O)CC(C)C)=O)CC1C=CC=CC=1)O)CC1C=CC=CC=1)=O)NC(OCC1C=CC=CC=1)=O)C

Computed Properties

  • Exact Mass: 764.41518
  • Monoisotopic Mass: 764.41490014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 22
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 155Ų

Experimental Properties

  • PSA: 155.09

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd